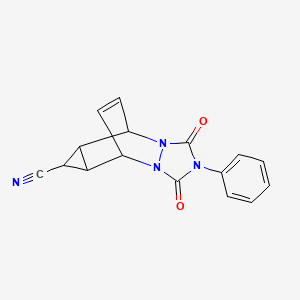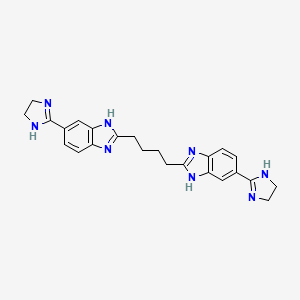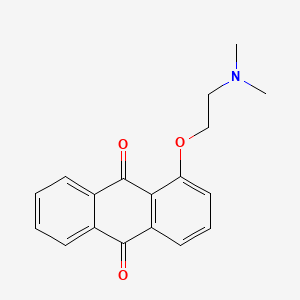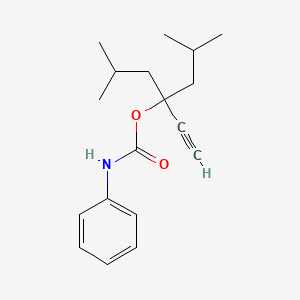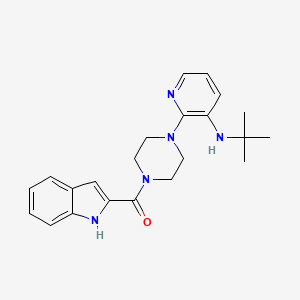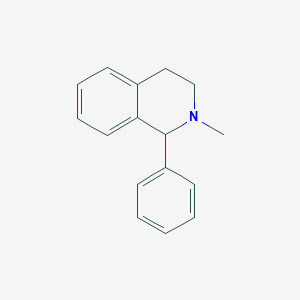
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is a fascinating organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline typically involves the Pictet-Spengler reaction, a well-known method for constructing isoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality isoquinoline derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinoline derivatives.
Reduction: Reduction typically results in the formation of dihydroisoquinoline derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of isoquinoline derivatives in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, isoquinoline derivatives may inhibit enzymes or bind to receptors, leading to biological responses.
Molecular Targets and Pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes involved in disease processes.
Receptor Binding: These compounds may bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is unique among isoquinoline derivatives due to its specific structural features. Similar compounds include:
Quinoline: A closely related heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound from which derivatives are formed.
Benzoisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
7149-64-6 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17N/c1-17-12-11-13-7-5-6-10-15(13)16(17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
MKANNBGMJZQSFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


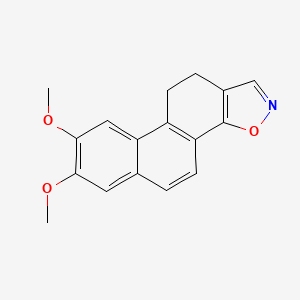
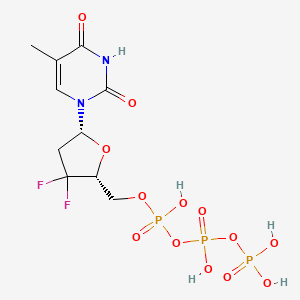
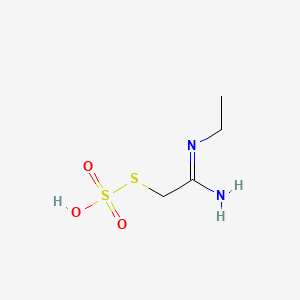
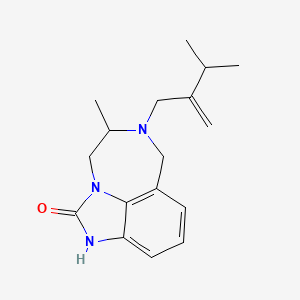
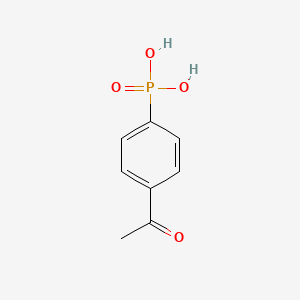
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)

